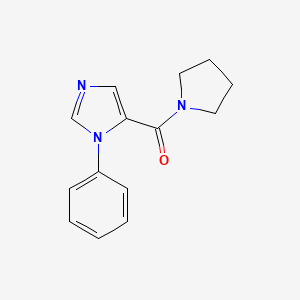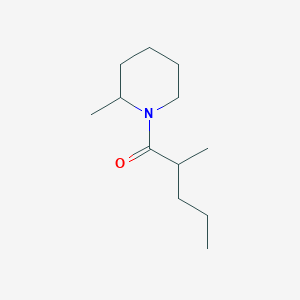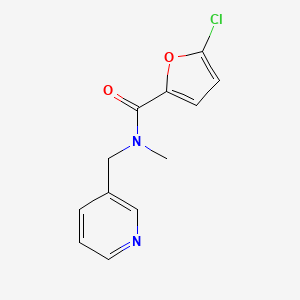
1-methyl-N-propan-2-ylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-propan-2-ylcyclopentane-1-carboxamide, also known as SPC-202, is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a member of the cyclopentane carboxamide family and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-propan-2-ylcyclopentane-1-carboxamide involves its binding to the voltage-gated sodium channel. This binding prevents the channel from opening, which inhibits the flow of sodium ions into the cell. This, in turn, prevents the generation of action potentials and the propagation of electrical signals in neurons.
Biochemical and Physiological Effects
In addition to its effects on ion channels, 1-methyl-N-propan-2-ylcyclopentane-1-carboxamide has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of human breast cancer cells in vitro. It has also been found to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-methyl-N-propan-2-ylcyclopentane-1-carboxamide is its potency as a sodium channel blocker. This makes it a valuable tool for studying the function of these channels in vitro. However, one limitation of this compound is its potential toxicity. It has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 1-methyl-N-propan-2-ylcyclopentane-1-carboxamide. One area of interest is the development of new drugs that target the voltage-gated sodium channel. 1-methyl-N-propan-2-ylcyclopentane-1-carboxamide could serve as a starting point for the development of more potent and selective channel blockers. Another area of interest is the study of the analgesic effects of 1-methyl-N-propan-2-ylcyclopentane-1-carboxamide. Further research could help to elucidate the mechanism of these effects and could lead to the development of new pain medications. Finally, 1-methyl-N-propan-2-ylcyclopentane-1-carboxamide could be used to study the role of ion channels in a variety of other physiological processes, such as muscle contraction and neurotransmitter release.
Métodos De Síntesis
The synthesis of 1-methyl-N-propan-2-ylcyclopentane-1-carboxamide involves the reaction of 1-methylcyclopentene with isobutylamine to form the corresponding amine. This amine is then reacted with phosgene to form the desired product. The yield of this reaction is typically high, and the product can be easily purified using standard laboratory techniques.
Aplicaciones Científicas De Investigación
1-methyl-N-propan-2-ylcyclopentane-1-carboxamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of ion channels. 1-methyl-N-propan-2-ylcyclopentane-1-carboxamide has been found to be a potent blocker of the voltage-gated sodium channel, which is involved in the propagation of action potentials in neurons. This makes it a valuable tool for studying the function of these channels in vitro.
Propiedades
IUPAC Name |
1-methyl-N-propan-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8(2)11-9(12)10(3)6-4-5-7-10/h8H,4-7H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCOWEDTZORVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1(CCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-propan-2-ylcyclopentane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)


![[3-(4-Aminophenyl)-1-adamantyl]methanol](/img/structure/B7500474.png)






![2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7500525.png)


